(R)-BINAP-P is a man-made, air-stable organometallic compound. It belongs to a class of ligands known as P,N-ferrocenyl phosphines, developed in the 1990s. These ligands are particularly valuable due to their ability to induce chirality in reactions, leading to the formation of enantiopure products [].
The key feature of (R)-BINAP-P is its asymmetric structure. It contains a ferrocenyl unit (a substituted cyclopentadiene sandwiching iron) with two phosphine groups attached. The "R" and "S" designations refer to the stereochemistry of the carbon atoms next to the phosphorus atoms. These chiral centers allow the ligand to differentiate between different enantiomers of substrates in a reaction [].
Another notable aspect is the presence of bulky cyclohexyl and tert-butyl groups. These groups provide steric hindrance, influencing the orientation of reactants around the metal center in a catalyst complex.
(R)-BINAP-P is primarily used as a ligand in various cross-coupling reactions. These reactions involve forming a new carbon-carbon bond between two organic molecules. Some of the common reactions employing (R)-BINAP-P include:
(R)-BINAP-P*Pd(Cl)(Ar) + HNR2 -> R-NR2 + Pd(0) + HX (where Ar is an aryl group, R is an organic group, X is a halide) []
(R)-BINAP-P*Pd(0) + ArX + R'B(OH)2 -> Ar-R' + PdX2 + H2O (where ArX is aryl halide, R' is an organic group) []